6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
“6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a versatile chemical compound used in various scientific research areas. Its unique structure allows for potential applications in drug discovery, material science, and catalysis. It has been investigated for its cytotoxic and differentiating effect on splenic immature myeloid cells .
Synthesis Analysis
The synthesis of new imidazo [1,2-b]pyrazole-7-carboxamides has been investigated . Following a hit-to-lead optimization exploiting 2D and 3D cultures of MCF-7 human breast, 4T1 mammary gland, and HL-60 human promyelocytic leukemia cancer cell lines, a 67-membered library was constructed .Molecular Structure Analysis
The structure of the newly synthesized derivatives were fully characterized using different spectroscopic data and elemental analysis . The structure-activity relationship (SAR) was determined .Chemical Reactions Analysis
The synthesis and in vitro cytotoxic characteristics of new imidazo pyrazole-7-carboxamides were investigated . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” can be found in various databases . The compound has the molecular formula C10H12N4O .Scientific Research Applications
Synthetic Chemistry Applications
Functionalization Reactions :
- The compound has been studied in the context of functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid derivatives, closely related to 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, have been converted into carboxamides and examined for their reaction mechanisms, highlighting the compound's role in complex chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Green Synthesis :
- The compound features in green synthesis methods. For example, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized using environmentally benign conditions, showcasing the compound's utility in more sustainable chemical synthesis processes (Jyothi & Madhavi, 2019).
Biomedical Research Applications
Anticancer Properties :
- Studies have investigated the compound's cytotoxic characteristics, particularly in the synthesis of imidazo[1,2‐b]pyrazole‐7‐carboxamides and their impact on cancer cell lines, suggesting its potential in developing novel anticancer therapies (Demjén et al., 2018).
Apoptosis Induction in Leukemia Cells :
- The compound has been shown to induce apoptosis in human leukemia cells at nanomolar concentrations. This highlights its potential as a therapeutic agent in treating leukemia and other hematopoietic malignancies (Szebeni et al., 2018).
Antimicrobial and Antifungal Activity :
- Compounds derived from 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide have shown promising antimicrobial and antifungal activities, indicating their potential in developing new antimicrobial agents (Babariya & Naliapara, 2017).
properties
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(15)7-8(6-2-1-3-6)13-14-5-4-12-10(7)14/h4-6,13H,1-3H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBESKLQGUYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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